5-Chloro-1-methylindol-2-amine;hydrochloride
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Overview
Description
5-Chloro-1-methylindol-2-amine;hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various natural compounds, including neurotransmitters like serotonin and melatonin, as well as in many alkaloids and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylindol-2-amine;hydrochloride typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylindol-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups are introduced onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products
The major products formed from these reactions include halogenated indoles, aminoindoles, and various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-1-methylindol-2-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylindol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present on the indole ring .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features but different functional groups.
5-Chloroindole-2-carboxylic acid: Shares the chloro substitution but has a carboxylic acid group instead of an amine.
Uniqueness
5-Chloro-1-methylindol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methyl group on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-1-methylindol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-8-3-2-7(10)4-6(8)5-9(12)11;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQIMPKMTJOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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